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Compound of Interest

Compound Name: IR-7

Cat. No.: B12386742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR-7, a mitochondria-targeted

heptamethine cyanine dye, detailing its chemical properties, mechanism of action, and

applications in cancer research, particularly in near-infrared (NIR) fluorescence imaging and

therapy.

Core Chemical and Physical Properties
IR-7 is a lipophilic, cationic heptamethine cyanine dye. Its unique chemical structure facilitates

preferential accumulation within the mitochondria of cancer cells, a characteristic attributed to

the high mitochondrial membrane potential in tumor cells compared to normal cells.
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Property Value Reference

Chemical Formula C₅₀H₅₂BrClN₂O₆ [1]

Molecular Weight 892.31 g/mol [1]

CAS Number 1895075-45-2 [1]

Appearance Solid

Solubility Soluble in DMSO

Excitation Maximum ~780 nm [2]

Emission Maximum ~800-850 nm [2][3]

Mechanism of Action and Tumor Targeting
The selective accumulation of IR-7 in tumor cells is a multi-faceted process. As a lipophilic

cation, it is driven into the mitochondria by the negative mitochondrial membrane potential,

which is typically more pronounced in cancer cells. Furthermore, studies have shown that the

uptake of IR-7 and similar heptamethine dyes is mediated by Organic Anion Transporting

Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.

This dual-targeting mechanism contributes to a significant signal-to-background ratio in tumor

imaging.

Upon accumulation in the mitochondria, IR-7 can be utilized for both imaging and therapeutic

purposes. For imaging, its fluorescence in the near-infrared spectrum allows for deep tissue

penetration with minimal autofluorescence. For therapeutic applications, upon irradiation with

NIR light, it can generate reactive oxygen species (ROS), leading to oxidative stress and

subsequent cancer cell death through apoptosis and necrosis.
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Figure 1: Proposed mechanism of IR-7 dye uptake and action in cancer cells.

Experimental Protocols
The following are detailed methodologies for key experiments involving IR-7 dye.

In Vitro Staining and Imaging of Cancer Cells
This protocol outlines the steps for staining cultured cancer cells with IR-7 for fluorescence

microscopy.

Materials:

IR-7 dye stock solution (e.g., 10 mM in DMSO)

Cultured cancer cells (e.g., PC-3, HeLa) seeded on chamber slides or glass-bottom dishes

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS for fixation

DAPI solution for nuclear counterstaining (optional)

Mounting medium
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Fluorescence microscope with appropriate NIR filter sets

Procedure:

Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.

Prepare a working solution of IR-7 dye in pre-warmed complete cell culture medium. A final

concentration of 10-20 µM is often a good starting point.[3][4]

Remove the existing culture medium from the cells and wash once with warm PBS.

Add the IR-7 working solution to the cells and incubate at 37°C in a CO₂ incubator for 20-30

minutes.[2][4]

After incubation, remove the staining solution and wash the cells twice with warm PBS.

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

Wash the cells twice with PBS.

(Optional) If nuclear counterstaining is desired, incubate the cells with DAPI solution for 5-10

minutes.

Wash the cells twice with PBS.

Mount the coverslip with a suitable mounting medium.

Image the cells using a fluorescence microscope. Use an excitation wavelength around 633

nm and an emission wavelength around 780 nm for IR-7.[2]

In Vivo Near-Infrared Fluorescence Imaging
This protocol describes the procedure for imaging tumor-bearing mice using IR-7 dye.

Materials:

IR-7 dye solution (sterile, for injection)

Tumor-bearing mice (e.g., subcutaneous xenografts)
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In vivo imaging system with NIR fluorescence capabilities

Anesthesia (e.g., isoflurane)

Procedure:

Prepare a sterile solution of IR-7 dye for injection. A typical dose is 0.375 mg/kg body weight,

administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[3]

Inject the dye into the tumor-bearing mice.

Allow the dye to circulate and accumulate in the tumor. Optimal imaging is often achieved 24

hours post-injection.[2][3]

Anesthetize the mouse using a suitable anesthetic agent.

Place the anesthetized mouse in the in vivo imaging system.

Acquire whole-body NIR fluorescence images using appropriate excitation and emission

filters (e.g., excitation ~745 nm, emission ~820 nm).

After imaging, the mouse can be recovered or euthanized for ex vivo organ analysis to

confirm biodistribution.

In Vitro Cytotoxicity Assay
This protocol details how to assess the cytotoxic effects of IR-7, particularly in the context of

photothermal or photodynamic therapy.

Materials:

IR-7 dye

Cancer cell line of interest

96-well plates

Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability

reagent

DMSO

Plate reader

NIR laser (e.g., 808 nm) for phototherapy studies

Procedure:

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Prepare serial dilutions of IR-7 in complete culture medium.

Remove the old medium and add the IR-7 dilutions to the cells. Include a vehicle control

(medium with the same concentration of DMSO as the highest IR-7 concentration).

Incubate the cells for a specified period (e.g., 4 or 24 hours).

For phototherapy studies, irradiate the designated wells with an NIR laser at a specific power

density and duration.

After treatment, remove the medium and wash the cells with PBS.

Add fresh medium and incubate for a further 24-48 hours to allow for cell death to occur.

Perform a cell viability assay (e.g., MTT). Add the MTT reagent to each well and incubate

according to the manufacturer's instructions.

Solubilize the formazan crystals with DMSO.

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for

MTT).

Calculate cell viability as a percentage of the control and determine the IC₅₀ value if

applicable.
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Experimental Workflow and Data Presentation
A typical experimental workflow for evaluating IR-7 as a theranostic agent is depicted below.
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Figure 2: General experimental workflow for the evaluation of IR-7 dye.

Quantitative Data Summary:
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Parameter Cell Line(s) Value/Range Reference

In Vitro Staining

Concentration
PC-3, HeLa, various 10 - 20 µM [3][4]

In Vitro Incubation

Time
PC-3, HeLa, various 20 - 30 min [2][4]

In Vivo Imaging Dose
Nude mice with

xenografts
0.375 mg/kg [3]

Optimal In Vivo

Imaging Time

Nude mice with

xenografts

24 hours post-

injection
[2][3]

IR-786 IC₅₀ (Dark

Cytotoxicity)
HT-29 14.9 µM [5]

Note on Similar Dyes: The literature often refers to closely related heptamethine cyanine dyes

like IR-780 and IR-783. While they share similar core structures and tumor-targeting properties,

their specific chemical formulas, molecular weights, and experimental parameters may differ

slightly. It is crucial to verify the exact compound being used in any experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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